Tamitinol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

59429-50-4 |

|---|---|

Molecular Formula |

C11H18N2OS |

Molecular Weight |

226.34 g/mol |

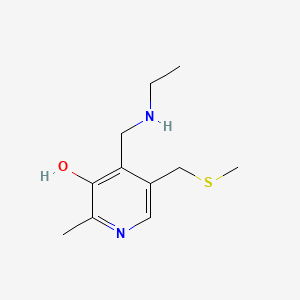

IUPAC Name |

4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol |

InChI |

InChI=1S/C11H18N2OS/c1-4-12-6-10-9(7-15-3)5-13-8(2)11(10)14/h5,12,14H,4,6-7H2,1-3H3 |

InChI Key |

VGWRNXUFWFDSCH-UHFFFAOYSA-N |

SMILES |

CCNCC1=C(C(=NC=C1CSC)C)O |

Canonical SMILES |

CCNCC1=C(C(=NC=C1CSC)C)O |

Other CAS No. |

59429-50-4 |

Synonyms |

EMD 21657 tamitinol |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Pyritinol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyritinol, also known as pyrithioxine, is a semi-synthetic derivative of vitamin B6 (pyridoxine) that has been investigated for its nootropic and neuroprotective properties. Structurally, it consists of two pyridoxine molecules linked by a disulfide bridge. This guide provides a comprehensive overview of the core mechanisms of action of Pyritinol, presenting quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows to support further research and drug development efforts. Although the user initially inquired about "Tamitinol," the available scientific literature strongly suggests this was a likely misspelling of Pyritinol, the subject of this guide.

Core Mechanisms of Action

Pyritinol's effects on the central nervous system are multifaceted, involving the enhancement of cerebral metabolism, modulation of neurotransmitter systems, and protective antioxidant activities.

Enhancement of Cerebral Metabolism

Pyritinol has been shown to improve cerebral glucose metabolism and blood flow, which are crucial for optimal neuronal function.

1.1. Increased Cerebral Glucose Utilization

Pyritinol enhances the uptake and utilization of glucose in the brain, thereby increasing energy availability for neuronal processes.[1]

Quantitative Data:

| Parameter | Treatment | Brain Region | % Increase vs. Placebo/Control | Species | Reference |

| Glucose Utilization | 200 mg/kg p.o. | Striatum, Cortex, Hypothalamus, Cerebellum | Significant increase | Aged Rats (24-36 months) | [2][3] |

| ATP Content (Whole Blood) | 30 mg/kg p.o. | - | 8% | Rats | [2][3] |

| ATP Content (Whole Blood) | 100 mg/kg p.o. | - | 17% | Rats | [2][3] |

| ATP Content (Whole Blood) | 300 mg/kg p.o. | - | 20% | Rats | [2][3] |

1.2. Improved Cerebral Blood Flow

Studies have demonstrated that Pyritinol can increase cerebral blood flow, ensuring an adequate supply of oxygen and nutrients to brain tissue.

Quantitative Data:

| Parameter | Treatment | Measurement Method | Effect | Patient Population | Reference |

| Cerebral Blood Flow | 900 or 1000 mg/day | Kety and Schmidt method | No significant effect on disturbed CBF | Patients with organic brain disorders | [4] |

Note: While some studies suggest an improvement in cerebral blood flow, the provided study did not find a significant effect on already disturbed circulation.

Modulation of Neurotransmitter Systems

Pyritinol influences key neurotransmitter systems, particularly the cholinergic system, which is integral to learning and memory.

2.1. Enhancement of Cholinergic Transmission

Pyritinol has been shown to increase the efficiency of the cholinergic system through various mechanisms.

Quantitative Data:

| Parameter | Treatment | Brain Region | % Increase vs. Control | Species | Reference |

| High-Affinity Choline Uptake | 600 mg/kg p.o. | Striatal Synaptosomes | Increased in young and old rats | Rats | [2][3] |

| cGMP Level | 200 mg/kg p.o. (16-23 days) | Cortex | 25% | Rats | [2][3] |

| cGMP Level | 600 mg/kg p.o. (16-23 days) | Cortex | 42% | Rats | [2][3] |

| cGMP Level | 1000 mg/kg p.o. (16-23 days) | Cortex | 71% | Rats | [2][3] |

2.2. Potential Influence on Other Neurotransmitters

While the primary focus has been on the cholinergic system, some evidence suggests Pyritinol may have broader effects on neurotransmission. However, specific quantitative data on its interaction with other neurotransmitter systems, such as monoamine oxidase (MAO) inhibition, is not well-documented in the currently available literature.

Antioxidant and Neuroprotective Effects

Pyritinol exhibits antioxidant properties that may contribute to its neuroprotective effects by mitigating oxidative stress in the brain.

Quantitative Data (IC50 Values):

Experimental Protocols

Measurement of Cerebral Glucose Utilization in Rats

This protocol is based on the quantitative autoradiographic 2-deoxy-D-[1-14C]glucose method.[5]

Methodology:

-

Animal Preparation: Male Wistar rats are used. Chronic administration of Pyritinol (e.g., 200 mg/kg p.o.) or placebo is performed for a specified period.

-

Catheter Implantation: Under anesthesia, catheters are inserted into a femoral artery and vein for blood sampling and tracer injection, respectively.

-

2-Deoxyglucose Injection: A bolus of 2-deoxy-D-[1-14C]glucose (e.g., 100 µCi/kg) is injected intravenously.

-

Arterial Blood Sampling: Timed arterial blood samples are collected over 45 minutes to measure plasma [14C]deoxyglucose and glucose concentrations.

-

Brain Tissue Processing: At 45 minutes, the rat is euthanized, and the brain is rapidly removed and frozen.

-

Autoradiography: Brain sections (e.g., 20 µm) are prepared and exposed to X-ray film alongside calibrated [14C]methylmethacrylate standards.

-

Image Analysis: The optical densities of the autoradiograms are measured using a densitometer, and local cerebral glucose utilization is calculated using the operational equation of Sokoloff et al.

High-Affinity Choline Uptake (HACU) Assay in Rat Striatal Synaptosomes

This protocol outlines the measurement of choline uptake in isolated nerve terminals.[6][7]

Methodology:

-

Synaptosome Preparation: Rat striatum is homogenized in a sucrose solution. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended in a suitable buffer.

-

Incubation: Synaptosomes are pre-incubated at 37°C. The uptake reaction is initiated by adding [3H]choline.

-

Termination of Uptake: After a short incubation period (e.g., 4 minutes), the uptake is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [3H]choline.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: High-affinity uptake is determined by subtracting non-specific uptake (measured in the presence of a specific inhibitor like hemicholinium-3) from total uptake.

Measurement of cGMP Levels in Rat Cortex

This protocol describes the quantification of cyclic guanosine monophosphate in brain tissue.

Methodology:

-

Tissue Collection: Following treatment with Pyritinol or placebo, rats are euthanized, and the cortex is rapidly dissected and frozen in liquid nitrogen.

-

Tissue Homogenization: The frozen tissue is homogenized in an acidic buffer (e.g., trichloroacetic acid) to precipitate proteins and prevent cGMP degradation.

-

Extraction: The homogenate is centrifuged, and the supernatant containing cGMP is collected. The acidic extractant is removed by ether extraction.

-

Quantification: cGMP levels in the extract are measured using a commercially available enzyme immunoassay (EIA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

-

Data Normalization: cGMP levels are normalized to the protein content of the initial tissue homogenate.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol is a standard method to determine the antioxidant capacity of a compound.[8][9]

Methodology:

-

Reagent Preparation: A stock solution of DPPH in methanol is prepared. A series of concentrations of Pyritinol are prepared in a suitable solvent.

-

Reaction Mixture: The Pyritinol solutions are mixed with the DPPH solution in a 96-well plate or cuvettes.

-

Incubation: The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100.

-

IC50 Determination: The IC50 value (the concentration of Pyritinol that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of Pyritinol.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This is another common assay to assess antioxidant activity.[10][11]

Methodology:

-

ABTS Radical Cation Generation: ABTS is reacted with potassium persulfate to generate the ABTS radical cation (ABTS•+), which has a characteristic blue-green color.

-

Reaction Mixture: The ABTS•+ solution is diluted to a specific absorbance at a certain wavelength (e.g., 734 nm). Various concentrations of Pyritinol are then added.

-

Incubation: The mixture is incubated at room temperature for a defined period.

-

Absorbance Measurement: The decrease in absorbance is measured spectrophotometrically.

-

Calculation of Scavenging Activity: The percentage of scavenging is calculated similarly to the DPPH assay.

-

IC50 Determination: The IC50 value is determined from the dose-response curve.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Pyritinol's Cholinergic Effect

Caption: Proposed signaling pathway of Pyritinol's effect on the cholinergic system.

Experimental Workflow for Assessing Neuroprotective Effects

Caption: General experimental workflow for evaluating the neuroprotective effects of Pyritinol.

Conclusion

Pyritinol exerts its nootropic and neuroprotective effects through a combination of mechanisms, primarily by enhancing cerebral glucose metabolism and augmenting cholinergic neurotransmission. Its antioxidant properties likely contribute to its protective effects against neuronal damage. The provided quantitative data and detailed experimental protocols offer a foundation for researchers and drug development professionals to further investigate the therapeutic potential of Pyritinol and similar compounds. Future research should focus on elucidating the precise molecular targets of Pyritinol and conducting robust clinical trials to validate its efficacy in various neurological conditions.

References

- 1. Effects of some metabolites of pyritinol (Encephabol) on ACH release from brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Neurochemical studies on the mechanism of action of pyritinol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of pyritinol-GCl on blood flow and oxidative metabolism of the brain in patients with dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local cerebral glucose utilization of the awake rat during chronic administration of nicotine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. High affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. High-affinity choline uptake (HACU) and choline acetyltransferase (ChAT) activity in neuronal cultures for mechanistic and drug discovery studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

Tamitinol: An In-depth Technical Guide on Synthesis and Chemical Properties

A comprehensive review of the available scientific literature and chemical databases reveals a significant lack of detailed information regarding the synthesis, chemical properties, and biological activity of Tamitinol. Despite its listing in several chemical and regulatory databases, including PubChem and the FDA Global Substance Registration System, specific experimental protocols for its synthesis and in-depth characterization of its chemical and pharmacological properties are not publicly available.

This guide summarizes the currently accessible data on this compound and, where information is absent, outlines general methodologies and theoretical considerations for its synthesis and characterization based on its chemical structure.

Introduction to this compound

This compound, with the IUPAC name 4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol, is a substituted pyridinol derivative. Its chemical structure suggests potential for biological activity, given the presence of a pyridine ring, a phenolic hydroxyl group, an amino side chain, and a methylsulfanyl group, all of which are found in various pharmacologically active compounds.

Chemical and Physical Properties

The available quantitative data for this compound is limited to computed physicochemical properties. A summary of these properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound [1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈N₂OS | PubChem |

| Molecular Weight | 226.34 g/mol | PubChem |

| XLogP3 | 1.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

| Exact Mass | 226.113984 g/mol | PubChem |

| CAS Number | 59429-50-4 | PubChem[1] |

Note: These properties are computationally derived and have not been experimentally verified in publicly available literature.

Solubility, Stability, and Reactivity

There is no publicly available experimental data on the solubility, stability, or specific reactivity of this compound. Based on its structure:

-

Solubility: The presence of both polar functional groups (hydroxyl, amino) and nonpolar moieties (methyl, ethyl, methylsulfanyl groups) suggests that this compound may exhibit moderate solubility in both aqueous and organic solvents. Its solubility in aqueous solutions is expected to be pH-dependent due to the presence of the basic amino group and the acidic phenolic hydroxyl group.

-

Stability: The pyridinol ring and the thioether linkage could be susceptible to oxidation under certain conditions. The compound may also be sensitive to light and high temperatures, but specific degradation pathways have not been documented.

-

Reactivity: The phenolic hydroxyl group can undergo reactions typical of phenols, such as etherification and esterification. The secondary amine is nucleophilic and can react with electrophiles. The sulfur atom in the methylsulfanyl group could be oxidized to a sulfoxide or sulfone.

Synthesis of this compound

No detailed experimental protocol for the synthesis of this compound has been found in the public domain, including scientific literature and patent databases. Therefore, a plausible synthetic route is proposed based on established organic chemistry principles for the synthesis of substituted pyridines.

A potential retrosynthetic analysis of this compound suggests that the molecule could be assembled from a suitably substituted pyridine core. The key disconnections would be the formation of the C-C bonds for the ethylaminomethyl and methylsulfanylmethyl substituents.

A logical forward synthesis could involve a multi-step process starting from a commercially available or readily synthesized substituted pyridine.

Proposed Synthetic Pathway

A hypothetical synthetic workflow for this compound is outlined below. This is a theoretical pathway and would require experimental validation and optimization.

Caption: A proposed high-level workflow for the synthesis of this compound.

Detailed Hypothetical Experimental Protocol

The following is a speculative, multi-step synthesis that could potentially yield this compound. It is crucial to note that this is a theoretical protocol and has not been experimentally validated.

Step 1: Synthesis of a 3-hydroxy-2-methyl-5-(chloromethyl)pyridine intermediate. This could potentially be achieved from a commercially available hydroxypyridine derivative through chloromethylation.

Step 2: Introduction of the methylsulfanylmethyl group. The chloromethyl intermediate from Step 1 could be reacted with sodium thiomethoxide (NaSMe) in a suitable solvent like ethanol or DMF to introduce the -CH₂SMe group at the 5-position.

Step 3: Formylation at the 4-position. The resulting pyridine derivative could be formylated at the 4-position using a Vilsmeier-Haack or similar reaction.

Step 4: Reductive amination to introduce the ethylaminomethyl group. The formyl group introduced in Step 3 could undergo reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) to yield this compound.

Purification: Each step would require appropriate work-up and purification techniques, such as extraction, chromatography (e.g., column chromatography on silica gel), and recrystallization.

Characterization: The structure and purity of the final product would need to be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

There is no information available in the scientific literature regarding the biological activity, mechanism of action, or modulated signaling pathways of this compound. Its chemical structure, featuring a substituted pyridinol, suggests that it could potentially interact with a variety of biological targets. Pyridinol derivatives are known to exhibit a wide range of biological activities, including acting as enzyme inhibitors or receptor ligands.

To investigate the potential biological activity of this compound, a logical experimental workflow would involve a series of in vitro and in vivo studies.

Caption: A general workflow for the biological screening of this compound.

Without any primary screening data, it is not possible to propose a specific signaling pathway that this compound might modulate.

Conclusion

This compound is a chemical entity for which there is a notable absence of detailed scientific information in the public domain. While its basic chemical structure and some computed physicochemical properties are known, there are no published experimental protocols for its synthesis, nor are there any reports on its chemical stability, reactivity, solubility, biological activity, or mechanism of action. The information provided in this guide is based on the limited data available and theoretical considerations derived from its chemical structure. Further experimental research is required to elucidate the synthesis and the chemical and biological properties of this compound. Researchers, scientists, and drug development professionals interested in this compound would need to undertake de novo synthesis and a full suite of characterization and screening studies.

References

The Enigmatic Profile of Tamitinol: A Review of Limited Preclinical and Clinical Findings

An examination of the available scientific literature reveals a sparse and fragmented understanding of the in vitro and in vivo effects of Tamitinol, also known as EMD-21657. While early investigations hinted at potential neuromodulatory and membrane-interacting properties, a comprehensive preclinical data package detailing its mechanism of action, efficacy, and safety remains elusive. This technical overview collates the limited publicly available information on this compound to guide future research endeavors.

Introduction

This compound (EMD-21657) is a chemical entity with the systematic name 4-((Ethylamino)methyl)-2-methyl-5-((methylthio)methyl)-3-pyridinol. Despite its documentation in chemical databases, detailed pharmacological studies are not widely published, presenting a significant challenge to a thorough understanding of its biological activities. This document aims to synthesize the scattered references to this compound and its synonym EMD-21657 to provide a foundational resource for the scientific community.

In Vitro Effects: A Glimpse into Membrane Interaction

The most specific in vitro data available for EMD-21657 points towards its interaction with cellular membranes and enzymatic activity. One study identified EMD-21657 as a noncompetitive inhibitor of phospholipase A2.[1] This inhibition is suggested to occur through the modulation of phase equilibria in lipid codispersions, thereby affecting the enzyme's ability to bind to its substrate interface rather than interacting directly with the catalytic site.[1] This finding suggests that this compound may exert broader effects on cellular signaling and membrane integrity by altering lipid dynamics.

Another isolated mention indicates that EMD-21657 exhibits a hemolytic effect, further supporting the compound's potential to interact with and disrupt cell membranes.[2][3][4] However, the concentration-dependent nature and the precise mechanisms of this hemolytic activity have not been detailed in the available literature.

In Vivo and Clinical Observations: Exploring Neurological Potential

The in vivo and clinical data for this compound are equally limited, with a single notable study focusing on its potential in treating alcoholic organic brain syndrome. A double-blind, placebo-controlled clinical trial suggested that EMD-21657 provided statistically significant therapeutic effects compared to placebo in global response and on cognitive disturbances.[5] Specifically, improvements were noted in general, associative, numeric, and total verbal memory, as well as concentration and attention variability.[6] The study also reported a significant improvement in psychomotor activity.[6] These findings, while promising, originate from older research, and it is unclear if these observations have been replicated or further investigated.

Some sources also classify EMD-21657 as a derivative of Piracetam, a well-known nootropic agent, which aligns with the reported cognitive-enhancing effects in the clinical trial for alcoholic encephalopathy syndrome.[2][3][4]

Experimental Protocols

Detailed experimental protocols for the aforementioned studies are not available in the public domain. To facilitate future research and enable replication and expansion of these preliminary findings, the following hypothetical experimental workflows are proposed.

In Vitro Phospholipase A2 Inhibition Assay Workflow

The following diagram outlines a potential workflow for assessing the inhibitory effect of this compound on phospholipase A2 activity.

In Vivo Assessment of Nootropic Effects Workflow

This diagram illustrates a potential experimental workflow for evaluating the cognitive-enhancing effects of this compound in a rodent model of amnesia.

References

- 1. Action of phospholipase A2 on bilayers. Effect of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. effective well-tolerated treatment: Topics by Science.gov [science.gov]

- 6. double-blind clinical study: Topics by Science.gov [science.gov]

Unable to Identify Target and Validate "Tamitinol" Due to Lack of Publicly Available Data

Despite a comprehensive search for "Tamitinol," no specific information regarding its biological target, mechanism of action, or associated experimental data could be found in publicly accessible scientific literature, clinical trial databases, or chemical registries. This prevents the creation of the requested in-depth technical guide on its target identification and validation.

The PubChem database contains an entry for a compound named "this compound" with the chemical structure 4-((Ethylamino)methyl)-2-methyl-5-((methylthio)methyl)-3-pyridinol. However, this entry lacks any associated biological activity data, citations to scientific literature, or links to clinical trials that would be necessary to delineate its pharmacological target and mechanism of action.

Extensive searches were conducted for drugs with similar-sounding names, such as Talinolol, Tiapamil, Tiamenidine, and Tizanidine, in an attempt to identify a potential misspelling. While information on the targets and mechanisms of these alternative drugs is available, there is no evidence to definitively link any of them to the query for "this compound."

The absence of information on "this compound" suggests several possibilities:

-

The compound name may be incorrect or misspelled. Pharmaceutical nomenclature is complex, and minor variations in spelling can lead to entirely different substances.

-

It may be a very early-stage investigational compound. Information on preclinical drug candidates is often proprietary and not disclosed publicly until later stages of development, such as during clinical trials or after publication in scientific journals.

-

It could be a discontinued or withdrawn drug candidate. Compounds that fail during development may not have their research findings published extensively.

-

It may be a research chemical not intended for therapeutic use.

Without foundational knowledge of the biological context of "this compound," it is not possible to provide the requested detailed technical guide, including data tables of quantitative information, experimental protocols for target validation, or visualizations of signaling pathways.

For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to ensure the accuracy of the drug's name and to consult proprietary or internal databases if the compound is in early-stage development. Should further identifying information for "this compound" become available, such as a corporate sponsor, clinical trial identifier, or a reference to a scientific publication, a detailed analysis of its target identification and validation could be pursued.

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Metformin

Disclaimer: Initial searches for the compound "Tamitinol" did not yield sufficient public data to construct a comprehensive technical guide on its pharmacokinetics and pharmacodynamics. To fulfill the detailed requirements of this request, this document has been prepared using Metformin, a widely studied and well-documented biguanide antihyperglycemic agent, as a representative example. All data, protocols, and pathways described herein pertain to Metformin.

This guide is intended for researchers, scientists, and drug development professionals, providing a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the molecular mechanisms of action, of Metformin.

Pharmacokinetics

Metformin exhibits complex, non-linear absorption kinetics, is widely distributed throughout the body, is not metabolized, and is excreted unchanged in the urine.

Absorption

Metformin is absorbed slowly and incompletely from the gastrointestinal tract. The absolute bioavailability of a 500 mg oral dose is approximately 50-60% under fasting conditions. Absorption is primarily mediated by the plasma membrane monoamine transporter (PMAT) in the small intestine.

Distribution

Following absorption, Metformin is rapidly distributed and does not bind to plasma proteins. It accumulates in several tissues, most notably the intestines, liver, and kidneys, reaching concentrations significantly higher than in plasma. The volume of distribution (Vd) is large, reflecting this extensive tissue uptake.

Metabolism

Metformin is not metabolized in the liver or other tissues and is excreted entirely as the parent compound.

Excretion

The drug is eliminated from the body by renal excretion. This process involves both glomerular filtration and active tubular secretion, primarily via multidrug and toxin extrusion proteins (MATE1 and MATE2) and the organic cation transporter 2 (OCT2). The elimination half-life is approximately 6.2 hours in plasma.

Table 1: Summary of Human Pharmacokinetic Parameters for Metformin

| Parameter | Value | Conditions |

| Bioavailability (F) | 50-60% | 500 mg single oral dose, fasting |

| Time to Peak Plasma Concentration (Tmax) | 2.5 hours | Immediate-release formulation |

| Peak Plasma Concentration (Cmax) | 1-2 mg/L | 500-850 mg single dose |

| Volume of Distribution (Vd) | 654 ± 358 L | Following a single intravenous dose |

| Plasma Protein Binding | Negligible | --- |

| Elimination Half-life (t½) | ~6.2 hours | In plasma |

| Total Body Clearance | ~500-600 mL/min | Primarily renal |

| Primary Route of Excretion | Renal | >90% unchanged in urine |

Pharmacodynamics

The primary pharmacodynamic effect of Metformin is the reduction of hepatic glucose production (gluconeogenesis) and the improvement of insulin sensitivity in peripheral tissues, such as muscle and adipose tissue.

Mechanism of Action

Metformin's mechanism is complex and multifactorial. The principal pathway involves the activation of AMP-activated protein kinase (AMPK), a cellular energy sensor.

-

Inhibition of Mitochondrial Respiratory Chain: Metformin mildly and transiently inhibits Complex I of the mitochondrial respiratory chain in hepatocytes.

-

Increased AMP/ATP Ratio: This inhibition leads to a decrease in cellular ATP levels and a corresponding increase in the AMP:ATP ratio.

-

LKB1-Mediated AMPK Activation: The elevated AMP:ATP ratio activates AMPK, primarily through the upstream liver kinase B1 (LKB1).

-

Downstream Effects: Activated AMPK phosphorylates multiple downstream targets, leading to:

-

Inhibition of Gluconeogenesis: AMPK phosphorylates and inactivates key gluconeogenic enzymes and transcription factors, such as CREB-regulated transcription coactivator 2 (CRTC2).

-

Increased Glucose Uptake: In muscle cells, AMPK activation promotes the translocation of GLUT4 glucose transporters to the cell membrane, enhancing glucose uptake.

-

Modulation of Lipid Metabolism: AMPK activation leads to the phosphorylation and inhibition of acetyl-CoA carboxylase (ACC), which reduces fatty acid synthesis and promotes fatty acid oxidation.

-

Table 2: Key Pharmacodynamic Effects of Metformin

| Effect | Primary Target/Mediator | Consequence |

| Reduced Hepatic Glucose Production | AMPK activation, CRTC2 inhibition | Decreased fasting plasma glucose |

| Increased Peripheral Glucose Uptake | AMPK activation, GLUT4 translocation | Improved insulin sensitivity, lower postprandial glucose |

| Inhibition of Lipogenesis | AMPK-mediated ACC phosphorylation | Reduced fatty acid synthesis |

| Increased Fatty Acid Oxidation | AMPK activation | Improved lipid profile |

Experimental Protocols

This section details methodologies for key experiments used to characterize the pharmacokinetics and pharmacodynamics of Metformin.

Protocol: Quantification of Metformin in Plasma using LC-MS/MS

Objective: To determine the concentration of Metformin in plasma samples for pharmacokinetic analysis.

Methodology:

-

Sample Preparation:

-

To 100 µL of plasma, add 20 µL of an internal standard solution (e.g., deuterated Metformin-d6).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

System: HPLC system coupled with a triple quadrupole mass spectrometer.

-

Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm).

-

Mobile Phase: 10 mM ammonium formate in water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient: A suitable gradient to separate Metformin from endogenous components.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray Ionization (ESI), positive mode.

-

Detection: Multiple Reaction Monitoring (MRM).

-

Transitions: Metformin (130.1 → 71.1 m/z), Metformin-d6 (136.1 → 77.1 m/z).

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio (Metformin/Internal Standard) against the known concentrations of Metformin standards.

-

Calculate the concentration of Metformin in the unknown samples using the regression equation from the calibration curve.

-

Protocol: Western Blot for AMPK Activation

Objective: To assess the activation of AMPK in cultured hepatocytes (e.g., HepG2 cells) following Metformin treatment by measuring the phosphorylation of AMPKα at Threonine 172.

Methodology:

-

Cell Culture and Treatment:

-

Culture HepG2 cells to ~80% confluency in appropriate media.

-

Treat cells with various concentrations of Metformin (e.g., 0, 0.5, 1, 2 mM) for a specified time (e.g., 24 hours).

-

-

Protein Extraction:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge at 12,000 g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the total protein.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated AMPKα (p-AMPKα, Thr172).

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for total AMPKα and a loading control (e.g., β-actin or GAPDH).

-

Quantify band intensities using densitometry software. Normalize the p-AMPKα signal to the total AMPKα signal to determine the relative level of activation.

-

Visualizations: Pathways and Workflows

Metformin's Core Signaling Pathway

The following diagram illustrates the primary mechanism of action of Metformin in a hepatocyte, leading to the activation of AMPK and the subsequent inhibition of gluconeogenesis.

Caption: Metformin's primary signaling pathway in hepatocytes.

Experimental Workflow: Pharmacokinetic Study

This diagram outlines the logical flow of a typical single-dose pharmacokinetic study in human volunteers.

Caption: Workflow for a single-dose human pharmacokinetic study.

The Structure-Activity Relationship of Imatinib: A Technical Guide for Drug Development Professionals

An In-depth Analysis of the Pharmacological and Structural Determinants of a Landmark Tyrosine Kinase Inhibitor

This technical guide offers a comprehensive examination of the structure-activity relationship (SAR) of Imatinib (marketed as Gleevec®), a pioneering tyrosine kinase inhibitor that has transformed the treatment of Chronic Myeloid Leukemia (CML) and other cancers. This document provides researchers, scientists, and drug development professionals with a detailed overview of Imatinib's mechanism of action, the quantitative impact of structural modifications on its inhibitory activity, and the experimental protocols used for its evaluation.

Introduction: A Paradigm Shift in Cancer Therapy

Imatinib's development marked a turning point in oncology, heralding the era of targeted therapy. Its success stems from its high specificity for the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the primary driver of CML.[1][2][3] This enzyme results from a reciprocal translocation between chromosomes 9 and 22, an abnormality known as the Philadelphia chromosome.[3] By selectively inhibiting this oncogenic kinase, Imatinib effectively halts the uncontrolled proliferation of cancer cells while minimizing damage to healthy cells, a significant advantage over traditional chemotherapy.[2][3] Beyond BCR-ABL, Imatinib also shows potent inhibitory activity against other tyrosine kinases, including c-KIT and the Platelet-Derived Growth Factor Receptor (PDGFR), extending its therapeutic applications to gastrointestinal stromal tumors (GISTs).[2][4][5]

Mechanism of Action: Competitive Inhibition of ATP Binding

Imatinib functions as a competitive inhibitor at the ATP-binding site of its target kinases.[2][4][6] The BCR-ABL protein, for instance, requires ATP to phosphorylate its substrates, thereby activating downstream signaling pathways that lead to cell proliferation and survival.[4][6] Imatinib binds to the inactive conformation of the ABL kinase domain, preventing the conformational changes necessary for ATP binding and subsequent phosphate transfer.[7] This blockade of substrate phosphorylation effectively interrupts the signaling cascade, leading to the induction of apoptosis (programmed cell death) in BCR-ABL-positive cells.[3][5]

The following diagram illustrates the signaling pathway inhibited by Imatinib:

Structure-Activity Relationship (SAR) Studies

The unique chemical architecture of Imatinib is finely tuned for potent and selective inhibition of its target kinases. The molecule can be dissected into several key pharmacophoric components, each contributing to its overall activity.[8][9]

-

Phenylaminopyrimidine (PAP) Core: This central scaffold is crucial for binding to the hinge region of the kinase domain.[8]

-

Pyridine and Pyrimidine Moieties: The pyridyl group enhances cellular activity.[8]

-

Amide Linker: This group provides inhibitory activity against tyrosine kinases.[8]

-

N-methylpiperazine Group: This terminal basic group significantly improves the aqueous solubility and oral bioavailability of the compound.[10]

Modifications to these core structures have been extensively studied to understand their impact on inhibitory potency and to develop next-generation inhibitors that can overcome Imatinib resistance.

Quantitative SAR Data

The following tables summarize the in vitro inhibitory activity (IC50) of Imatinib and some of its analogs against key target kinases and cancer cell lines.

Table 1: Imatinib IC50 Values in Cell-Free (Biochemical) Assays [11]

| Kinase Target | IC50 (nM) |

| v-Abl | 600 |

| c-Abl | 400 |

| c-Kit | 100 |

| PDGFRα | 71 |

| PDGFRβ | 607 |

| PDGFR (general) | 100 |

Table 2: Imatinib IC50 Values in Cell-Based Assays [11]

| Cell Line | Target Pathway | IC50 (µM) | Assay Type |

| K562 (CML) | BCR-ABL | 0.08 | Cytotoxicity (MTT) |

| A549 (Lung Cancer) | - | 2-3 | Growth Inhibition |

Table 3: Comparative IC50 Values of Imatinib and Analogs Against K562 Cells [10][12]

| Compound | Modification | IC50 (µM) |

| Imatinib | - | ~0.08 - 0.3 |

| Compound 9 (from study) | Novel derivative | 1.639 |

| Compound 10 (from study) | Derivative with high affinity for ABL kinase | Close to Imatinib |

| Analog 4a-f (from study) | Modification of terminal phenyl ring | 1-2 fold less active than Imatinib |

Experimental Protocols

The determination of a compound's IC50 value is a cornerstone of SAR studies. The MTT assay is a widely used colorimetric method to assess cell viability and, by extension, the cytotoxic or cytostatic effects of a drug.[1][12][13]

Protocol: Cell Viability (MTT) Assay for IC50 Determination[1][11][13][14]

Objective: To determine the concentration of Imatinib or its analogs that inhibits the growth of a cancer cell line by 50%.

Materials:

-

BCR-ABL positive cell line (e.g., K562)

-

RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

Imatinib or analog stock solution (e.g., 10 mM in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

96-well cell culture plates

-

Microplate reader

Workflow Diagram:

Procedure:

-

Cell Culture and Seeding: Culture K562 cells in RPMI-1640 medium. Seed the cells into a 96-well plate at a density of approximately 5,000 cells per well and allow them to adhere overnight.[13]

-

Compound Preparation and Treatment: Prepare a stock solution of Imatinib in DMSO. Create a series of dilutions of the compound in the culture medium. Remove the existing medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (e.g., 0.1% DMSO).[1]

-

Incubation: Incubate the plate for 72 hours under standard culture conditions (37°C, 5% CO2).[1][13]

-

MTT Reagent Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours to allow for the formation of formazan crystals by viable cells.[13]

-

Solubilization: Add 100 µL of a solubilization buffer to each well to dissolve the formazan crystals.[1][13]

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.[13]

-

Data Analysis: Normalize the absorbance data to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to calculate the IC50 value.[13]

Conclusion

The structure-activity relationship of Imatinib provides a classic example of rational drug design. Its success is built upon a deep understanding of the molecular pathology of CML and the specific structural requirements for potent and selective inhibition of the BCR-ABL kinase. The core pharmacophore of Imatinib has served as a template for the development of second and third-generation tyrosine kinase inhibitors aimed at overcoming the challenge of drug resistance. This guide has provided a detailed overview of the key SAR principles, quantitative data, and experimental methodologies that underpin our understanding of this landmark therapeutic agent. The continued exploration of Imatinib's SAR will undoubtedly pave the way for the discovery of even more effective and durable cancer therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. droracle.ai [droracle.ai]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. ClinPGx [clinpgx.org]

- 6. researchgate.net [researchgate.net]

- 7. The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, Synthesis, and Biological Evaluation of Efflux-Resistant Imatinib Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Discovery and Development of Tamoxifen

Disclaimer: The initial query for "Tamitinol" yielded no relevant results for a compound of that name. Based on the phonetic similarity and the context of drug development, this guide proceeds under the assumption that the intended topic was Tamoxifen , a widely-known and extensively researched medication.

This technical guide provides a comprehensive overview of the discovery, historical development, and mechanism of action of Tamoxifen. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data from pivotal studies, and visualizations of key pathways and workflows.

Discovery and Historical Development

The journey of Tamoxifen began in 1962 at the Imperial Chemical Industries (ICI) laboratories in the United Kingdom. A team of researchers, including medicinal chemist Dr. Dora Richardson, was tasked with developing a new post-coital contraceptive. This research led to the synthesis of a series of triphenylethylene compounds, among which was ICI 46,474, later to be named Tamoxifen.

Initial studies on ICI 46,474 revealed a paradoxical effect: while it acted as an anti-estrogen in some tissues, it exhibited estrogenic effects in others. This dual activity, now characteristic of Selective Estrogen Receptor Modulators (SERMs), led to its failure as a contraceptive in clinical trials.

However, the anti-estrogenic properties of the compound caught the attention of researchers in the field of oncology. At the Paterson Institute in Manchester, clinical trials were initiated to investigate its potential in treating advanced breast cancer. The success of these trials marked a turning point, leading to the approval of Tamoxifen for the treatment of metastatic breast cancer in the 1970s.

Subsequent large-scale clinical trials, such as the Nolvadex Adjuvant Trial Organisation (NATO) and the National Surgical Adjuvant Breast and Bowel Project (NSABP) B-14 trial, firmly established Tamoxifen as a cornerstone of adjuvant therapy for early-stage, estrogen receptor-positive breast cancer.

Logical Flow of Tamoxifen Development

Caption: Logical workflow of Tamoxifen's development.

Mechanism of Action: A Selective Estrogen Receptor Modulator (SERM)

Tamoxifen exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), which are intracellular transcription factors. The clinical outcome of this binding is tissue-specific, making Tamoxifen a classic example of a SERM.

In breast tissue, which is often hormone-sensitive in cancer, Tamoxifen acts as an ER antagonist. Upon binding to the ER, it induces a conformational change in the receptor that prevents the binding of co-activator proteins. Instead, it promotes the recruitment of co-repressor proteins, which in turn leads to the downregulation of estrogen-responsive genes, thereby inhibiting tumor growth.

Conversely, in other tissues such as the endometrium and bone, Tamoxifen can act as an ER agonist, leading to some of its known side effects, including an increased risk of endometrial cancer, but also beneficial effects like preserving bone density.

Signaling Pathway of Tamoxifen in Breast Cancer Cells

Caption: Tamoxifen's antagonistic action in breast cancer cells.

Quantitative Data from Pivotal Adjuvant Trials

The efficacy of Tamoxifen as an adjuvant therapy was demonstrated in several landmark clinical trials. Below is a summary of data from two of the most influential studies.

| Trial | Patient Population | Treatment Arms | Key Efficacy Endpoint | Recurrence-Free Survival (RFS) | Overall Survival (OS) Improvement |

| NATO (Nolvadex Adjuvant Trial Organisation) | 1,285 women with operable breast cancer | Tamoxifen (10 mg twice daily for 2 years) vs. Placebo | Recurrence of breast cancer | Significant improvement in RFS for the Tamoxifen group. | Significant improvement in OS at 5 years. |

| NSABP B-14 | 2,892 women with ER-positive, node-negative breast cancer | Tamoxifen (10 mg twice daily for 5 years) vs. Placebo | Disease-free survival (DFS) | At 10 years, DFS was 69% for Tamoxifen vs. 57% for placebo. | At 10 years, OS was 80% for Tamoxifen vs. 76% for placebo. |

Key Experimental Protocols

Synthesis of Tamoxifen (ICI 46,474)

The original synthesis of Tamoxifen, a triphenylethylene derivative, involved a multi-step process. A common laboratory-scale synthesis follows a Grignard reaction pathway.

Objective: To synthesize 1-(p-β-dimethylaminoethoxyphenyl)-1,2-diphenyl-but-1-ene (Tamoxifen).

Methodology:

-

Grignard Reagent Formation: Ethyl magnesium bromide is prepared by reacting ethyl bromide with magnesium turnings in anhydrous diethyl ether under an inert atmosphere.

-

Reaction with Ketone: The Grignard reagent is then reacted with 4-(β-dimethylaminoethoxy)-α-phenylacetophenone. This ketone intermediate is the core structure to which the final phenyl and ethyl groups are added.

-

Dehydration: The resulting tertiary alcohol is dehydrated using an acid catalyst (e.g., hydrochloric acid in ethanol) to form the double bond characteristic of the triphenylethylene structure. This step results in a mixture of geometric isomers (Z and E).

-

Isomer Separation: The desired Z-isomer (the active form of Tamoxifen) is separated from the E-isomer by fractional crystallization.

In Vivo Antitumor Activity: DMBA-Induced Rat Mammary Carcinoma Model

This animal model was crucial in demonstrating the anti-estrogenic and antitumor effects of Tamoxifen.

Objective: To assess the efficacy of Tamoxifen in inhibiting the growth of hormone-dependent mammary tumors in rats.

Methodology:

-

Tumor Induction: Mammary tumors are induced in female Sprague-Dawley rats by oral administration of 7,12-dimethylbenz(a)anthracene (DMBA).

-

Treatment: Once palpable tumors develop, the rats are randomized into treatment and control groups. The treatment group receives daily doses of Tamoxifen (typically administered orally or via subcutaneous injection). The control group receives the vehicle solution.

-

Tumor Measurement: Tumor size is measured regularly (e.g., twice weekly) using calipers. The change in tumor volume is calculated over the study period.

-

Endpoint Analysis: At the end of the study, the mean tumor regression in the Tamoxifen-treated group is compared to the tumor growth in the control group to determine the antitumor efficacy.

Experimental Workflow: From Synthesis to In Vivo Testing

Caption: Workflow from chemical synthesis to in vivo testing.

Tamitinol: A Technical Guide to its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical overview of the anticipated solubility and stability profile of Tamitinol based on its chemical structure and general principles of pharmaceutical science. As of the date of this publication, specific experimental data on the solubility and stability of this compound is not extensively available in publicly accessible literature. The experimental protocols and potential degradation pathways described herein are based on established industry standards and regulatory guidelines for the characterization of new chemical entities.

Introduction

This compound is a neurotropic compound with a molecular structure that suggests specific physicochemical properties influencing its behavior in various solvents and under different environmental conditions. A thorough understanding of its solubility and stability is paramount for all stages of drug development, from formulation design to defining storage conditions and shelf-life. This guide synthesizes the available information on this compound and outlines the standard methodologies for its comprehensive characterization.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These parameters provide a foundational understanding of the molecule's characteristics.

| Property | Value | Source |

| IUPAC Name | 4-(ethylaminomethyl)-2-methyl-5-(methylsulfanylmethyl)pyridin-3-ol | PubChem[1] |

| Molecular Formula | C11H18N2OS | PubChem[1] |

| Molecular Weight | 226.34 g/mol | PubChem[1] |

| CAS Number | 59429-50-4 | ChemicalBook[2][3] |

| XLogP3 | 1.2 | PubChem[1] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation possibilities. Based on its structure, this compound is expected to exhibit pH-dependent aqueous solubility and varying solubility in organic solvents.

Predicted Solubility Characteristics

-

Aqueous Solubility: The presence of a pyridinol ring and an ethylamino group suggests that this compound's aqueous solubility will be significantly influenced by pH. The molecule is likely to be more soluble in acidic conditions due to the protonation of the nitrogen atoms.

-

Organic Solubility: The molecule possesses both polar (hydroxyl, amino groups) and non-polar (methyl, ethyl, methylsulfanyl groups) moieties, suggesting solubility in a range of organic solvents.

Experimental Protocol for Solubility Determination

A standard protocol for determining the equilibrium solubility of a compound like this compound involves the shake-flask method.

Objective: To determine the concentration of this compound in a saturated solution in various solvents at a specified temperature.

Materials:

-

This compound reference standard

-

Selected solvents (e.g., Water, 0.1 N HCl, Phosphate buffer pH 7.4, Ethanol, Methanol, Propylene glycol, Polyethylene glycol 400)

-

Calibrated analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Validated analytical method for quantification (e.g., HPLC-UV)

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed container.

-

Agitate the samples in a shaker bath at a constant temperature (e.g., 25 °C and 37 °C) until equilibrium is reached (typically 24-72 hours).

-

Visually inspect for the presence of undissolved solid material.

-

Centrifuge the samples to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with an appropriate solvent.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method.

The results would be tabulated as shown in Table 2.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Data not available |

| 0.1 N HCl | 25 | Data not available |

| Phosphate Buffer (pH 7.4) | 25 | Data not available |

| Ethanol | 25 | Data not available |

| Propylene Glycol | 25 | Data not available |

| Water | 37 | Data not available |

| 0.1 N HCl | 37 | Data not available |

| Phosphate Buffer (pH 7.4) | 37 | Data not available |

Stability Profile

Stability testing is crucial to ensure the quality, safety, and efficacy of a drug substance over time. It involves subjecting the compound to various environmental conditions to identify potential degradation pathways and determine its shelf-life.

Forced Degradation Studies

Forced degradation (or stress testing) is performed to identify the likely degradation products and to establish the intrinsic stability of the molecule. This information is vital for developing stability-indicating analytical methods.

Typical Stress Conditions:

-

Acidic Hydrolysis: 0.1 N HCl at 60 °C

-

Basic Hydrolysis: 0.1 N NaOH at 60 °C

-

Oxidative Degradation: 3% H₂O₂ at room temperature

-

Thermal Degradation: Solid drug at 80 °C

-

Photostability: Exposure to light according to ICH Q1B guidelines

The workflow for a typical forced degradation study is illustrated in the following diagram.

Caption: Workflow for Forced Degradation Studies.

Potential Degradation Pathways

Based on the functional groups present in this compound (a pyridinol ring, a secondary amine, and a thioether), several degradation pathways can be hypothesized.

Caption: Hypothetical Degradation Pathways for this compound.

The thioether moiety is susceptible to oxidation, potentially forming a sulfoxide and subsequently a sulfone. The nitrogen atoms in the pyridine ring and the side chain could also be oxidized to their respective N-oxides. Hydrolytic degradation is less likely to be a major pathway under normal conditions but could occur under forced acidic or basic conditions. Photodegradation could lead to more complex rearrangements.

Long-Term and Accelerated Stability Studies

Formal stability studies are conducted according to ICH guidelines to establish a retest period for the drug substance and a shelf-life for the drug product.

Experimental Protocol:

-

Batch Selection: Use at least three primary batches of the drug substance.

-

Container Closure System: Store the samples in the proposed commercial packaging.

-

Storage Conditions: Place the samples in stability chambers maintained at the conditions specified in Table 3.

-

Testing Frequency: Test the samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months).

-

Tests: At each time point, perform a battery of tests including:

-

Appearance

-

Assay

-

Degradation products/Impurities

-

Water content

-

Microbiological tests (if applicable)

-

Table 3: ICH Recommended Storage Conditions for Long-Term and Accelerated Stability Studies

| Study | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

The relationship between these studies in a typical stability program is outlined below.

Caption: Logic for a Pharmaceutical Stability Program.

Conclusion

References

An In-depth Technical Guide on the Bioavailability and Metabolism of Tamoxifen (Example)

Disclaimer: Initial searches for "Tamitinol" did not yield any specific scientific information. It is possible that this is a proprietary, developmental, or misspelled compound name. Therefore, to fulfill the detailed requirements of this request, this guide has been generated using the well-researched drug Tamoxifen as a representative example. All data, protocols, and pathways presented herein pertain to Tamoxifen and are intended to serve as a comprehensive template for the requested content type.

This technical guide provides a detailed overview of the bioavailability and metabolism of Tamoxifen, a selective estrogen receptor modulator (SERM). The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, experimental methodologies, and visual representations of key processes.

Quantitative Bioavailability and Pharmacokinetic Data

The bioavailability and pharmacokinetics of Tamoxifen have been extensively studied. The following tables summarize key quantitative parameters from human studies.

Table 1: Pharmacokinetic Parameters of Tamoxifen and its Major Metabolites

| Parameter | Tamoxifen | N-desmethyl-tamoxifen (Metabolite I) | 4-hydroxy-tamoxifen (Metabolite II) | Endoxifen (Metabolite III) |

| Time to Peak Plasma Concentration (Tmax) | 4-7 hours | 8-12 hours | 4-8 hours | 8-12 hours |

| Peak Plasma Concentration (Cmax) after 20 mg dose | ~20-30 ng/mL | ~30-50 ng/mL | ~1-2 ng/mL | ~5-10 ng/mL |

| Elimination Half-life (t1/2) | 5-7 days | 10-14 days | ~7 days | ~14 days |

| Apparent Volume of Distribution (Vd/F) | ~50-60 L/kg | Not well established | Not well established | Not well established |

| Oral Bioavailability | ~100% (estimated) | - | - | - |

| Protein Binding | >99% (primarily to albumin) | >99% | >99% | >99% |

Note: Values are approximate and can vary based on individual patient factors such as genetics (e.g., CYP2D6 status), co-administered drugs, and disease state.

Metabolism of Tamoxifen

Tamoxifen is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The biotransformation of Tamoxifen is crucial as its metabolites have varying pharmacological activities.

Metabolic Pathways

The primary metabolic pathways for Tamoxifen include N-demethylation and 4-hydroxylation. N-demethylation, mediated mainly by CYP3A4, leads to the formation of N-desmethyl-tamoxifen, the major metabolite found in plasma. 4-hydroxylation, primarily catalyzed by CYP2D6, results in the formation of 4-hydroxy-tamoxifen, a highly potent antiestrogen. Subsequent metabolism of these primary metabolites leads to the formation of other active compounds, most notably endoxifen (4-hydroxy-N-desmethyl-tamoxifen), which is formed via hydroxylation of N-desmethyl-tamoxifen by CYP2D6 or N-demethylation of 4-hydroxy-tamoxifen. Endoxifen is considered a key active metabolite, with potency similar to 4-hydroxy-tamoxifen.

Experimental Protocols

The study of Tamoxifen's bioavailability and metabolism involves a range of in vitro and in vivo experimental protocols.

In Vitro Metabolism Studies

Objective: To identify the enzymes responsible for Tamoxifen metabolism and to characterize the kinetics of metabolite formation.

Methodology:

-

Incubation: Tamoxifen is incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP2D6, CYP3A4).

-

Reaction Conditions: The incubation mixture typically contains a phosphate buffer (pH 7.4), MgCl2, and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to support CYP activity.

-

Time Course: Samples are collected at various time points (e.g., 0, 5, 15, 30, 60 minutes) to monitor the rate of metabolite formation.

-

Quenching: The reaction is stopped at each time point by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate proteins.

-

Sample Preparation: The quenched samples are centrifuged to remove precipitated proteins, and the supernatant is collected for analysis.

-

Analytical Method: The concentrations of Tamoxifen and its metabolites are quantified using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Pharmacokinetic Studies in Humans

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of Tamoxifen in humans.

Methodology:

-

Study Design: A single-dose or multiple-dose study is conducted in healthy volunteers or cancer patients.

-

Drug Administration: A defined dose of Tamoxifen (e.g., 20 mg) is administered orally.

-

Blood Sampling: Serial blood samples are collected at predefined time points (e.g., pre-dose, and 1, 2, 4, 6, 8, 12, 24, 48, 72 hours post-dose) into tubes containing an anticoagulant (e.g., EDTA).

-

Plasma Separation: Plasma is separated from whole blood by centrifugation.

-

Sample Extraction: Tamoxifen and its metabolites are extracted from the plasma using liquid-liquid extraction (LLE) or solid-phase extraction (SPE).

-

Analytical Quantification: The concentrations of the parent drug and its metabolites in the plasma extracts are determined using a validated HPLC-MS/MS method.

-

Pharmacokinetic Analysis: The resulting plasma concentration-time data are used to calculate pharmacokinetic parameters such as Cmax, Tmax, AUC (area under the curve), and t1/2 using non-compartmental or compartmental analysis software.

Signaling Pathways Influenced by Tamoxifen and its Metabolites

Tamoxifen and its active metabolites, particularly 4-hydroxy-tamoxifen and endoxifen, exert their primary pharmacological effect by competitively inhibiting the binding of estradiol to the estrogen receptor (ER). This leads to the modulation of estrogen-responsive gene expression.

This guide provides a foundational understanding of the bioavailability and metabolism of Tamoxifen as an exemplary compound. The presented data, protocols, and diagrams are intended to be a valuable resource for professionals in the field of drug development and research.

Preliminary Toxicity Assessment of Tamitinol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary toxicity assessment of the novel investigational compound, Tamitinol. The document outlines the methodologies and findings from a series of in vitro and in vivo studies designed to evaluate the initial safety profile of this compound. This assessment is a critical component of the early-stage drug development process, aimed at identifying potential safety concerns and informing future non-clinical and clinical development strategies.[1] The primary objectives of this preliminary evaluation are to establish a safe starting dose for first-in-human studies, identify potential target organs of toxicity, and characterize the dose-response relationship.[1] The findings presented herein are intended to guide go/no-go decisions and support the design of subsequent, more extensive toxicology studies.

Introduction

The preclinical safety evaluation of a new chemical entity is a stepwise process to characterize its potential adverse effects before administration to humans.[2] This preliminary toxicity assessment for this compound encompasses a battery of standardized in vitro and in vivo assays to investigate its cytotoxic, genotoxic, and acute systemic effects. The data generated from these studies are crucial for establishing a preliminary safety profile and for the design of future, longer-term toxicity evaluations.[3][4]

In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are a primary and cost-effective method for the initial screening of a compound's potential to induce cell death.[1]

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Assay Type | Endpoint | IC₅₀ (µM) |

| HepG2 (Human Liver Carcinoma) | MTT | Cell Viability | 32.7 |

| HEK293 (Human Embryonic Kidney) | LDH Release | Cell Lysis | 58.2 |

| SH-SY5Y (Human Neuroblastoma) | AlamarBlue | Cell Proliferation | 21.5 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: HepG2 cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: Serial dilutions of this compound are prepared in the appropriate cell culture medium. The existing medium is then replaced with the medium containing varying concentrations of this compound, and the plates are incubated for 48 hours.

-

MTT Addition: Following the treatment period, 20 µL of a 5 mg/mL MTT solution is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The half-maximal inhibitory concentration (IC₅₀) is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.[1]

Genotoxicity Assessment

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.[5] A standard battery of tests is typically required to evaluate different genotoxic mechanisms.[5][6]

Table 2: Genotoxicity Profile of this compound

| Assay | Test System | Metabolic Activation (S9) | Concentration Range | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium (TA98, TA100, TA1535, TA1537), Escherichia coli (WP2 uvrA) | With and Without | 0.1 - 5000 µ g/plate | Negative |

| In Vitro Micronucleus Test | Human Peripheral Blood Lymphocytes | With and Without | 1 - 100 µM | Negative |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Ovary (CHO) Cells | With and Without | 1 - 100 µM | Positive |

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method that uses several strains of bacteria to test for gene mutations.[5]

-

Strain Preparation: Cultures of the required Salmonella typhimurium and Escherichia coli strains are prepared.

-

Compound Exposure: this compound, at various concentrations, is mixed with the bacterial culture. In parallel experiments, a liver homogenate (S9 fraction) is included for metabolic activation.

-

Plating: The mixture is plated on a minimal agar medium that lacks histidine (for Salmonella) or tryptophan (for E. coli).

-

Incubation: The plates are incubated for 48-72 hours at 37°C.

-

Colony Counting: The number of revertant colonies (his+ or trp+) is counted. A significant increase in the number of revertant colonies compared to the control indicates a positive result.[1]

Acute Systemic Toxicity

Acute toxicity studies in animals are conducted to evaluate the adverse effects of a single large dose of a substance.[3][7] These studies help in determining the maximum tolerated dose (MTD) and provide information on potential target organs.[3]

Table 3: Acute Oral Toxicity of this compound in Sprague-Dawley Rats

| Dose (mg/kg) | Number of Animals (M/F) | Mortality | Clinical Signs |

| 50 | 5/5 | 0/10 | No observable adverse effects. |

| 200 | 5/5 | 0/10 | Lethargy, piloerection. |

| 500 | 5/5 | 2/10 | Severe lethargy, ataxia, tremors. |

| 1000 | 5/5 | 5/10 | Convulsions, mortality within 24 hours. |

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)

The up-and-down procedure is a method for determining the LD₅₀ that uses a reduced number of animals.

-

Animal Acclimatization: Male and female Sprague-Dawley rats are acclimated for at least one week before the study.

-

Dosing: A single animal is administered this compound orally via gavage at a starting dose level.

-

Observation: The animal is observed for clinical signs of toxicity and mortality for up to 14 days.[1][8]

-

Dose Adjustment: If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next animal is dosed at a lower level. This sequential process continues until the LD₅₀ can be estimated.[1]

Safety Pharmacology

Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.[9] The core battery of tests focuses on the cardiovascular, respiratory, and central nervous systems.[9][10][11]

Table 4: Safety Pharmacology Core Battery Assessment of this compound

| System | Assay | Species | Key Parameters Measured | Observations |

| Central Nervous System | Modified Irwin Test | Rat | Behavior, autonomic and neuromuscular function | At doses > 200 mg/kg, decreased motor activity and lethargy were observed. |

| Cardiovascular System | In Vitro hERG Assay | CHO cells | hERG potassium channel current | IC₅₀ > 30 µM, indicating low potential for QT prolongation. |

| In Vivo Telemetry | Dog | ECG, blood pressure, heart rate | No significant effects on cardiovascular parameters at doses up to 100 mg/kg. | |

| Respiratory System | Whole-body Plethysmography | Rat | Respiratory rate, tidal volume | No significant effects on respiratory function at doses up to 500 mg/kg. |

Visualizations

Experimental Workflow and Logic

References

- 1. benchchem.com [benchchem.com]

- 2. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toxicology | MuriGenics [murigenics.com]

- 4. criver.com [criver.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. criver.com [criver.com]

- 7. Toxicology Services - Enamine [enamine.net]

- 8. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. criver.com [criver.com]

- 10. fda.gov [fda.gov]

- 11. inotiv.com [inotiv.com]

Methodological & Application

Application Notes and Protocols for Tamitinol in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tamitinol is a novel neurotropic compound with potential applications in modulating cellular signaling pathways. These application notes provide a comprehensive guide for utilizing this compound in in vitro cell culture experiments, including recommended dosage ranges and detailed protocols for assessing its biological effects. The following sections outline standard procedures for determining cell viability, analyzing apoptosis, and investigating the impact of this compound on protein expression and signaling cascades.

Data Presentation: Efficacy of this compound in Cell Culture

The optimal dosage of this compound is cell-line dependent and should be determined empirically for each new experimental system. A preliminary dose-response experiment is crucial to establish the effective concentration range. The following table summarizes typical concentration ranges and their observed effects in a representative cancer cell line after a 48-hour incubation period.

| Parameter | Concentration | Observation |

| Cell Viability (IC50) | 5 µM - 20 µM | A dose-dependent decrease in cell viability is observed. |

| Apoptosis Induction | 10 µM - 50 µM | Significant increase in apoptotic cells detected. |

| Signaling Pathway Modulation | 1 µM - 10 µM | Alteration in the phosphorylation status of target proteins. |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cultured cells by measuring metabolic activity.[1][2][3][4][5]

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

96-well tissue culture plates

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[5]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells following this compound treatment.[6][7][8][9]

Materials:

-

This compound

-

6-well tissue culture plates

-

Annexin V-FITC Apoptosis Detection Kit

-

Binding Buffer

-

Propidium Iodide (PI)

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and a vehicle control for the desired duration.

-